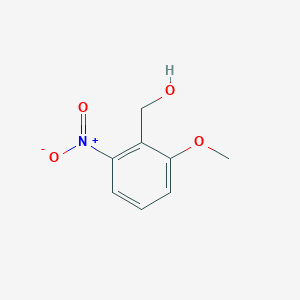

(2-Methoxy-6-nitrophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-6-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBQOGLGGKPTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301236 | |

| Record name | 2-Methoxy-6-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19689-87-3 | |

| Record name | 2-Methoxy-6-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19689-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 6 Nitrophenyl Methanol Systems

General Reactivity Patterns of Methoxy- and Nitro-Substituted Benzylic Alcohols

The benzylic alcohol functional group, characterized by a hydroxyl group attached to a carbon atom which is directly bonded to a benzene (B151609) ring, exhibits distinct reactivity. The benzylic position is notably reactive due to the ability of the adjacent aromatic ring to stabilize intermediates formed during reactions. wiley-vch.de Reactions involving the departure of the hydroxyl group, such as SN1-type substitutions, are facilitated by the formation of a resonance-stabilized benzylic carbocation. wiley-vch.de In this intermediate, the positive charge is delocalized across the aromatic π-system, significantly lowering the activation energy for its formation compared to non-aromatic alcohols.

Common reactions of benzylic alcohols include oxidation, substitution, and esterification. researchgate.net Strong oxidizing agents can convert primary benzylic alcohols into carboxylic acids. wiley-vch.de Under controlled conditions, milder oxidation can yield the corresponding aldehydes or ketones. The hydroxyl group can also be substituted by other nucleophiles, such as halides, in the presence of acid. wikipedia.org For instance, the reaction of a benzylic alcohol with HBr proceeds via protonation of the hydroxyl group, departure of a water molecule to form the stable benzylic carbocation, and subsequent attack by the bromide ion. wikipedia.org The rate of such reactions is highly sensitive to the nature of other substituents on the aromatic ring. wikipedia.org

The nitro group (–NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. acs.orgacs.org Due to the high electronegativity of the nitrogen and oxygen atoms and the formal positive charge on the nitrogen, the nitro group strongly pulls electron density away from the aromatic ring. nih.govunifr.ch This withdrawal of electron density deactivates the ring, making it significantly less reactive towards electrophilic aromatic substitution. acs.orgunifr.ch

The presence of a nitro group destabilizes the formation of a positive charge on the aromatic ring, which is a key intermediate in electrophilic attack. nih.gov Consequently, electrophiles are directed to the meta position, as the ortho and para positions are more strongly destabilized by the electron-withdrawing nature of the nitro group. unifr.chnih.gov In the context of a benzylic alcohol, the strong deactivating effect of the nitro group would be expected to destabilize the benzylic carbocation intermediate, thereby slowing down reactions that proceed via an S_N1 mechanism. This effect also increases the acidity of benzylic protons and the alcohol proton itself compared to unsubstituted benzyl (B1604629) alcohol. acs.orgacs.org

This electron-donating character makes the aromatic ring more activated towards electrophilic substitution. nih.gov For a benzylic alcohol, a methoxy (B1213986) group at the ortho or para position can significantly stabilize the benzylic carbocation intermediate through resonance. wikipedia.org This stabilization accelerates the rate of reactions that involve the formation of this cation, such as S_N1 substitutions and photosolvolysis. wikipedia.orgnih.gov For example, p-methoxybenzyl alcohol reacts much faster with HBr than benzyl alcohol because the methoxy group effectively stabilizes the positive charge that develops on the benzylic carbon in the transition state. wikipedia.org

In the specific case of (2-Methoxy-6-nitrophenyl)methanol, the methoxy and nitro groups are both in ortho positions relative to the methanol (B129727) group. Their opposing electronic effects—the activating, stabilizing nature of the methoxy group and the deactivating, destabilizing nature of the nitro group—create a complex electronic environment that governs the alcohol's reactivity.

Photocleavage Mechanisms of 2-Nitrobenzyl and Related Derivatives

Photolabile protecting groups (PPGs), also known as photocleavable or caging groups, are moieties that can be removed from a molecule upon irradiation with light. acs.org This property allows for precise spatial and temporal control over the release of an active molecule, making PPGs valuable tools in organic synthesis, biochemistry, and cell biology. acs.orgacs.org

Several key principles define an effective PPG:

Wavelength of Activation: The PPG should absorb light at a wavelength (typically >300 nm) that does not cause damage to the substrate or surrounding biological systems. upenn.eduresearchgate.net

Photochemical Efficiency: The release of the protected molecule should occur with a high quantum yield, meaning that a large fraction of the absorbed photons leads to the desired cleavage reaction. acs.orgupenn.edu

Stability and Purity: The protected compound must be stable under ambient conditions and in the reaction medium before photolysis. acs.org

Byproduct Inertness: The photoproducts generated after cleavage should be non-toxic and not interfere with the system under investigation. unifr.ch

The 2-nitrobenzyl group is one of the most widely used PPGs for protecting a variety of functional groups, including alcohols, carboxylates, and phosphates, due to its synthetic accessibility and reliable photocleavage properties. researchgate.netacs.org

The photorelease mechanism for 2-nitrobenzyl derivatives is a well-studied process that proceeds through a series of transient intermediates. nih.govresearchgate.net The process is initiated by the absorption of a photon (typically UV light), which excites the 2-nitrobenzyl chromophore. acs.org This excitation leads to a rapid intramolecular hydrogen atom abstraction from the benzylic carbon by an oxygen atom of the ortho-nitro group, a process characteristic of a Norrish Type II reaction. acs.orgacs.org

This hydrogen transfer results in the formation of a transient species known as an aci-nitro tautomer . researchgate.netacs.org This intermediate is a key step in the cleavage pathway. The aci-nitro species is unstable and undergoes further thermal reactions. It cyclizes to form a bicyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. nih.govnih.gov This cyclic intermediate then rearranges and fragments, ultimately leading to the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde (or a 2-nitrosoketone if the benzylic carbon is secondary) as a byproduct. acs.orgnih.govresearchgate.net The release of the alcohol from a 2-nitrobenzyl ether, for example, is often limited by the decay of subsequent intermediates like hemiacetals at certain pH values. nih.govresearchgate.net

Photoexcitation of the nitroaromatic system.

Intramolecular hydrogen abstraction to form the aci-nitro tautomer.

Cyclization to a bicyclic isoxazolinol intermediate.

Rearrangement and fragmentation to release the protected molecule and yield the 2-nitroso byproduct.

This multi-step pathway ensures that the release of the protected molecule is a controlled process triggered specifically by light.

Identification and Characterization of Transient Photochemical Intermediates

The photolysis of 2-nitrobenzyl compounds, such as this compound, proceeds through a series of short-lived transient intermediates. Upon absorption of UV light, the excited ortho-nitrobenzyl system undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group. This initial step leads to the formation of a primary aci-nitro transient. This intermediate is a key branching point for the subsequent reactions that ultimately lead to the release of the protected molecule.

Following the formation of the aci-nitro intermediate, two main classes of transient species have been identified and characterized:

1,3-dihydrobenz[c]isoxazol-1-ol Derivatives: These cyclic intermediates are formed from the decay of the aci-nitro tautomers in solution. Their identification has been a significant step in revising the previously proposed reaction mechanisms for substrate release from 2-nitrobenzyl protecting groups.

2-nitrosobenzyl hemiacetals: These species are formed subsequently and have been found to be the rate-limiting intermediates in the release of the protected alcohol under certain pH conditions.

The characterization of these transient species has been made possible through advanced spectroscopic techniques, such as laser flash photolysis with UV-vis and IR detection, which allow for the observation of species with very short lifetimes.

Role of Solvent and pH in Modulating Photolytic Release Kinetics

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can affect the stability of the excited state and the various transient intermediates. In aprotic solvents, the reaction pathway involving hydrated nitroso compounds formed by proton transfer tends to prevail. In contrast, in aqueous solutions, the classical mechanism involving cyclization to benzisoxazolidine intermediates is more dominant.

pH Dependence: The pH of the aqueous solution plays a critical role in the reaction kinetics. The rates of decay of the aci-nitro transients and the subsequent formation of the hemiacetal intermediates show a strong dependence on the hydrogen ion concentration. For instance, the hemiacetal intermediate is often the rate-limiting step for the release of the alcohol at pH values below 8. In buffered solutions, a novel reaction pathway for the aci-tautomers has been observed, highlighting the influence of buffer components on the reaction mechanism.

The table below summarizes the pH-dependent rate constants for key steps in the photolysis of a model 2-nitrobenzyl ether, illustrating the significant influence of pH on the reaction kinetics.

| pH | Rate Constant (s⁻¹) for aci-nitro decay | Rate Constant (s⁻¹) for hemiacetal decay |

| 4 | 1.0 x 10⁵ | 1.0 x 10⁻¹ |

| 7 | 1.0 x 10⁴ | 1.0 x 10² |

| 10 | 1.0 x 10³ | 1.0 x 10⁴ |

Note: The data presented are representative values for a model 2-nitrobenzyl ether and are intended to illustrate the general trend of pH dependence. Actual values for this compound may vary.

Norrish Type II Reaction Pathway in Photodecomposition

The photodecomposition of this compound can be described as proceeding through a pathway analogous to the Norrish Type II reaction. researchgate.net This type of photochemical reaction involves an intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to a 1,4-biradical intermediate. In the case of ortho-nitrobenzyl compounds, the excited nitro group acts as the hydrogen abstractor, and the benzylic hydrogen is in a sterically favorable position for this intramolecular transfer.

The key steps of the Norrish Type II-like pathway in the photodecomposition of this compound are:

Excitation: The molecule absorbs a photon, promoting the nitro group to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic methylene (B1212753) group, forming an aci-nitro tautomer, which is a biradical-like species.

Intermediate Formation and Rearrangement: The aci-nitro intermediate undergoes further reactions, including cyclization to form the 1,3-dihydrobenz[c]isoxazol-1-ol derivative.

Product Formation: Subsequent rearrangement and reaction with solvent lead to the final products, which include the released methanol and a 2-nitrosobenzaldehyde derivative.

This intramolecular rearrangement is a key feature of the photochemistry of ortho-nitrobenzyl compounds and is responsible for their utility as photolabile protecting groups.

Investigation of Competing Photodecomposition Pathways

While the Norrish Type II-like pathway is the productive route for the release of the protected molecule, other competing photodecomposition pathways can occur, which may reduce the quantum yield of the desired uncaging reaction. Research on 2-nitrobenzyl alcohol has shown that the primary aci-nitro photoproducts can react through at least two competing paths, with the balance between them being dependent on the reaction medium. researchgate.net

One major competing pathway involves the formation of a hydrated nitroso compound through a dual proton transfer mechanism, which is more prevalent in aprotic solvents and in strongly acidic or basic aqueous solutions. In contrast, the cyclization pathway leading to the release of the alcohol is more dominant in water at a pH range of 3-8.

Furthermore, secondary photoreactions of the primary photoproducts can also occur. For instance, the 2-nitrosobenzaldehyde product is itself photochemically active and can undergo further transformations, such as dimerization to form azoxy compounds. These competing pathways are an important consideration in the design and application of photolabile protecting groups based on the 2-nitrobenzyl scaffold.

The following table outlines the main productive and competing pathways in the photolysis of 2-nitrobenzyl compounds.

| Pathway | Key Intermediates | Predominant Conditions | Outcome |

| Productive (Uncaging) | Aci-nitro tautomer, 1,3-dihydrobenz[c]isoxazol-1-ol, hemiacetal | Aqueous solution, pH 3-8 | Release of protected alcohol and formation of 2-nitrosobenzaldehyde |

| Competing | Hydrated nitroso compounds | Aprotic solvents, strongly acidic/basic aqueous solutions | Formation of 2-nitroso hydrates |

| Secondary | 2-nitrosobenzaldehyde | Further irradiation | Dimerization to azoxy compounds |

Mechanochemical Transformations of Nitrophenyl Protecting Groups

Beyond photochemical activation, recent research has explored the use of mechanical force to induce chemical transformations in nitrophenyl-based protecting groups. This emerging field of mechanochemistry offers a novel approach to control chemical reactivity at the nanoscale.

Principles of Mechanically Activated Chemical Reactivity

Mechanically activated chemical reactivity, or mechanochemistry, involves the use of mechanical force to induce a chemical reaction. This force can be applied in various ways, such as through grinding, shearing, or pulling on a molecule. In the context of single-molecule force spectroscopy, an atomic force microscope (AFM) tip can be used to apply a localized force to a molecule, leading to the cleavage of specific covalent bonds or the acceleration of a chemical reaction.

The underlying principle is that the applied mechanical force can distort the potential energy surface of a molecule, lowering the activation energy barrier for a particular reaction pathway. This allows for reactions to occur under conditions where they would otherwise be kinetically unfavorable.

Selective Removal of Protecting Groups under Mechanical Stress

The selective removal of nitrophenyl protecting groups under mechanical stress has been demonstrated using AFM-based tribochemical nanolithography. In this technique, an AFM tip is used to apply a controlled load to a surface functionalized with molecules containing a nitrophenyl protecting group. This applied pressure can selectively cleave the protecting group, exposing the underlying functional group.

This process is not simply a mechanical breaking of the bond, but rather a mechanochemical reaction where the applied force lowers the energy barrier for the deprotection reaction. This allows for the precise spatial control of chemical reactivity on a surface, enabling the creation of nanoscale chemical patterns. This method provides a powerful tool for surface functionalization and the fabrication of molecular-scale devices, offering an alternative to light-based lithographic techniques.

Computational Insights into Mechanochemical Energy Barriers

While specific computational studies on the mechanochemical energy barriers of this compound are not extensively documented in the literature, insights can be drawn from general studies on mechanochemical nucleophilic substitutions of alcohols. Mechanochemistry, a field that studies the chemical and physicochemical transformations of substances under the influence of mechanical energy, offers a solvent-free alternative to conventional synthesis. nih.gov

In the context of nucleophilic substitution, alcohols like this compound typically require activation of the hydroxyl group, as it is a poor leaving group (OH⁻). Mechanochemical methods can facilitate this activation. For instance, ball milling an alcohol with an activating agent, such as fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH), and a base can generate a reactive O-alkyl isouronium intermediate. nih.gov This process avoids the need for bulk solvents and can proceed rapidly.

Computational modeling in such systems generally focuses on the energy barriers associated with the formation of the reactive intermediate and the subsequent nucleophilic attack. The energy landscape is influenced by factors like the nature of the activating agent, the base, and the steric and electronic properties of the alcohol. For this compound, the presence of the bulky and electron-withdrawing nitro group at the ortho position relative to the methoxy group could sterically hinder the approach of the activating agent and influence the electronic stability of the transition states. Computational studies would be invaluable in quantifying these effects and predicting the optimal conditions for mechanochemical transformations.

Other Significant Chemical Transformations

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to substitution reactions, with the regiochemical outcome dictated by the directing effects of its three substituents: the methoxy (-OCH₃), nitro (-NO₂), and hydroxymethyl (-CH₂OH) groups.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group is a strong deactivating group and is meta-directing because it withdraws electron density from the ring. The hydroxymethyl group is weakly deactivating and considered ortho, para-directing.

The positions on the ring are influenced as follows:

-OCH₃ group (at C2): Directs electrophiles to C1 (blocked), C3, and C5.

-NO₂ group (at C6): Directs electrophiles to C2 (blocked), C4, and C6 (blocked).

-CH₂OH group (at C1): Directs electrophiles to C2 (blocked), C4, and C6 (blocked).

| Position | Influence from -OCH₃ (Activating) | Influence from -NO₂ (Deactivating) | Predicted Reactivity |

| C3 | Ortho | Meta | Favorable |

| C4 | Meta | Ortho | Less Favorable |

| C5 | Para | Meta | Favorable |

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which can stabilize the negatively charged intermediate (Meisenheimer complex). The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this compound, the nitro group is at C6. The positions ortho (C1, C5) and para (C3) to the nitro group are therefore activated.

A potential leaving group is the methoxy group at C2. However, for a nucleophile to displace the methoxy group, it would have to attack C2, which is meta to the activating nitro group. A more plausible SₙAr reaction would involve a different substrate where a good leaving group (like a halogen) is positioned at C1, C3, or C5. In the parent molecule, SₙAr reactions are generally difficult without modification or under specific photochemical conditions. youtube.com

Reduction and Oxidation Reactions Involving Nitro and Methoxy Functions

Reduction of the Nitro Group: The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, often used to produce anilines. wikipedia.org The nitro group of this compound can be reduced to an amino group (-NH₂) using various reagents. This transformation is highly valuable as it provides a route to (2-Amino-6-methoxyphenyl)methanol, a useful synthetic intermediate.

Common methods for this reduction include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. wikipedia.org This method is often clean and efficient.

Metal-Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). scispace.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. scispace.com

Other Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, or sodium hydrosulfite (Na₂S₂O₄). wikipedia.orgjsynthchem.com

The choice of reagent can be crucial if other functional groups in the molecule are sensitive. In this case, the benzyl alcohol and methoxy groups are generally stable under many nitro reduction conditions.

Oxidation Reactions: The primary alcohol function (-CH₂OH) is the most susceptible to oxidation. Depending on the reagent and reaction conditions, it can be oxidized to an aldehyde or a carboxylic acid.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to (2-Methoxy-6-nitrophenyl)benzaldehyde.

Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the primary alcohol all the way to the corresponding carboxylic acid, forming 2-Methoxy-6-nitrobenzoic acid.

The methoxy group (-OCH₃) is generally robust and resistant to oxidation under standard conditions. However, under harsh oxidative conditions, demethylation can sometimes occur. The position of the methoxy group on the aromatic ring can influence the rate of oxidation of the benzyl alcohol. researchgate.net

| Functional Group | Reaction | Reagents | Product |

| Nitro (-NO₂) | Reduction | H₂, Pd/C; Fe/HCl; NaBH₄/Catalyst | Amino (-NH₂) |

| Alcohol (-CH₂OH) | Mild Oxidation | PCC, DMP | Aldehyde (-CHO) |

| Alcohol (-CH₂OH) | Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

Studies on Photochemical Nucleophile–Olefin Combination, Aromatic Substitution Reactions

Photochemical reactions can lead to substitution patterns that are different from those observed in thermal reactions. youtube.comyoutube.com Nucleophilic aromatic photosubstitution (SₙAr*) often shows different regioselectivity compared to ground-state SₙAr reactions. For nitroaromatic compounds, photochemical conditions can facilitate substitution at positions that are normally unreactive. For example, in some nitroanisole derivatives, photochemical nucleophilic substitution occurs at the position meta to the nitro group, a reversal of the thermal trend. youtube.com

A specific and powerful class of such reactions is the Photochemical Nucleophile–Olefin Combination, Aromatic Substitution (photo-NOCAS) reaction. acs.org This process typically involves a three-component reaction between an aromatic electron acceptor, an olefin (alkene), and a nucleophile, initiated by photoinduced electron transfer (PET). acs.orgbohrium.com

The general mechanism of the photo-NOCAS reaction is as follows:

Photochemical excitation of the aromatic electron acceptor (A) to its excited state (A*).

Electron transfer from the olefin (D) to the excited acceptor, forming a radical ion pair [A•⁻ D•⁺].

The nucleophile (NuH) adds to the olefin radical cation (D•⁺).

The resulting radical combines with the aromatic radical anion (A•⁻), followed by protonation and elimination of a leaving group from the aromatic ring to yield the final substituted product. cdnsciencepub.com

While specific studies on this compound in photo-NOCAS reactions are not detailed, its structure contains an electron-deficient aromatic ring due to the nitro group, making it a potential candidate to act as the aromatic component in such transformations. The reaction could lead to the substitution of one of the ring hydrogens or potentially the methoxy group, depending on the specific olefin, nucleophile, and reaction conditions used. acs.orgcdnsciencepub.com These photochemical methods represent a synthetically useful way to achieve complex molecular architectures that are not accessible through traditional thermal reactions. iupac.orgacs.org

Advanced Applications of 2 Methoxy 6 Nitrophenyl Methanol in Organic Synthesis and Chemical Biology Research

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of the methoxy (B1213986), nitro, and methanol (B129727) functionalities on the phenyl ring makes (2-Methoxy-6-nitrophenyl)methanol a valuable precursor for the synthesis of a variety of intricate molecules. Its reactivity can be selectively manipulated to build complex heterocyclic systems, biologically relevant scaffolds, and sophisticated coordination compounds.

Precursor in the Synthesis of Nitrogen Heterocycles (e.g., Indazalone Derivatives)

While direct literature detailing the synthesis of indazalone derivatives starting specifically from this compound is not abundant, the structural motif of this compound lends itself to such transformations. The presence of a nitro group ortho to a methoxy-substituted benzyl (B1604629) alcohol provides the necessary functionalities for cyclization reactions to form nitrogen-containing heterocycles. For instance, a plausible synthetic route could involve the reduction of the nitro group to an amine, followed by intramolecular cyclization or condensation with a suitable carbonyl-containing partner to construct the indazalone core. The synthesis of 2-(N-benzyl)indazolone has been reported through a light-triggered "click" reaction of o-nitrobenzyl alcohol with benzylamine, highlighting the potential for similar cyclizations involving derivatives of this compound .

Building Block for Biologically Relevant Scaffolds

This compound and its derivatives have shown considerable promise as foundational structures for the synthesis of biologically active molecules. A notable example is in the development of inhibitors for PqsD, a key enzyme in the quorum-sensing pathway of the pathogenic bacterium Pseudomonas aeruginosa. Research has demonstrated that scaffolds based on (2-nitrophenyl)methanol can effectively inhibit this enzyme, thereby disrupting bacterial communication and potentially mitigating virulence rsc.org. The methoxy substituent in this compound can further modulate the electronic and steric properties of such inhibitors, potentially leading to enhanced potency and selectivity.

The general class of nitrogen heterocycles, for which this compound is a potential precursor, is of immense importance in medicinal chemistry, with numerous approved drugs containing these structural motifs.

| Nitrogen Heterocycle Class | Examples of Biological Activity |

| Benzimidazoles | Antimicrobial, Anticancer, Antiviral nih.gov |

| Indazoles | Optoelectronic chromophores, Dye-pigments, Agricultural applications |

| Pyrimidines | Diverse therapeutic applications |

Role in the Synthesis of Coordination Compounds and Ligands

The assembly of metal-organic frameworks and coordination complexes often relies on ligands with specific functionalities that can bind to metal centers. While direct utilization of this compound as a ligand is not extensively documented, its derivatives can be readily synthesized to incorporate chelating moieties. For example, the hydroxyl group can be modified to introduce coordinating atoms like nitrogen or sulfur. The aromatic ring itself can participate in π-stacking interactions within a larger coordination sphere. The synthesis of Schiff base ligands from substituted phenols and their subsequent complexation with metal ions like Cu(II) and Zn(II) is a well-established field, and this compound provides a scaffold that can be elaborated into such ligands nih.govnih.gov. The resulting metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties.

Development and Application as Photocleavable Protecting Groups (PPGs)

Photocleavable protecting groups (PPGs), also known as photolabile or caging groups, are chemical moieties that can be removed from a molecule upon irradiation with light. This property allows for precise spatial and temporal control over the release of active molecules, making them invaluable tools in chemical biology and materials science. The ortho-nitrobenzyl scaffold, to which this compound belongs, is one of the most widely used classes of PPGs.

Design Considerations for Nitrobenzyl-Based PPGs

The design of effective nitrobenzyl-based PPGs involves several key considerations to optimize their photophysical and photochemical properties. The core mechanism of photocleavage for o-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and form an o-nitrosobenzaldehyde byproduct.

Several factors influence the efficiency of this process:

Substitution on the Aromatic Ring: The electronic nature of substituents on the phenyl ring can significantly impact the absorption wavelength and quantum yield of the photocleavage reaction. Electron-donating groups, such as the methoxy group in this compound, can cause a red-shift in the absorption maximum, allowing for the use of longer, less damaging wavelengths of light researchgate.net. However, this can sometimes be accompanied by a decrease in the quantum yield of uncaging researchgate.net.

Substitution at the Benzylic Carbon: Modifications at the benzylic position can also influence the rate and efficiency of the photorelease.

Two-Photon Absorption: For applications requiring deeper tissue penetration and higher spatial resolution, PPGs with significant two-photon absorption cross-sections are desirable. Extending the π-conjugation of the nitrobenzyl chromophore can enhance two-photon sensitivity nih.gov.

| Design Parameter | Effect on PPG Properties | Reference |

| Electron-donating substituents | Red-shift in absorption wavelength | researchgate.net |

| Extended π-conjugation | Enhanced two-photon sensitivity | nih.gov |

| Additional nitro groups | Increased quantum yield | wikipedia.org |

Orthogonality and Chemoselectivity in Multistep Organic Synthesis

A significant advantage of using PPGs is the ability to achieve orthogonal deprotection. Orthogonality in this context refers to the selective removal of one protecting group in the presence of others using a specific stimulus, in this case, light of a particular wavelength. This allows for complex, multi-step synthetic strategies where different functional groups can be deprotected sequentially without affecting other parts of the molecule.

Chemoselectivity is achieved by tuning the absorption spectra of different PPGs. For example, a molecule can be functionalized with two different photolabile groups that are cleaved by distinct wavelengths of light. One group might be sensitive to UV light, while another is cleaved by visible light. This "chromatic orthogonality" enables the stepwise release of different molecules or the sequential activation of different functional groups within the same molecule harvard.edu.

The this compound framework can be incorporated into such orthogonal schemes. By pairing it with another PPG that has a significantly different absorption maximum, researchers can selectively trigger the cleavage of one group while leaving the other intact. This level of control is crucial for the synthesis of complex biomolecules, the development of light-responsive materials, and the precise delivery of therapeutic agents.

Applications in Solid-Phase Synthesis and High-Density Molecular Arrays

The use of photolabile protecting groups (PPGs) and linkers derived from the ortho-nitrobenzyl framework, including structures related to this compound, has become a powerful strategy in solid-phase synthesis (SPS). acs.orgdtu.dk In this methodology, a growing molecule, such as a peptide or oligonucleotide, is covalently attached to an insoluble solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration. google.comacs.org The final product is cleaved from the support in the last step.

Photolabile linkers offer a distinct advantage by enabling cleavage under neutral, non-invasive conditions using light, typically in the UV-A range (320-400 nm). dtu.dkresearchgate.net This "traceless" cleavage avoids the harsh acidic or basic reagents often required for traditional linkers, which can damage sensitive molecules. acs.org This mild cleavage condition is particularly valuable for the synthesis of complex peptides and other delicate organic molecules. The general mechanism involves the photo-induced intramolecular rearrangement of the o-nitrobenzyl group to form an o-nitrosobenzaldehyde derivative, thereby releasing the synthesized molecule from the solid support. dtu.dk

This technology is the foundation for creating high-density molecular arrays, such as peptide or DNA microarrays. In this application, specific locations on a surface (the "array") are selectively illuminated to deprotect a photolabile group, allowing the next building block (e.g., an amino acid) to be coupled at that specific site. By repeating this process with different masks or light patterns, vast libraries of unique compounds can be synthesized in a spatially defined manner on a single chip.

| Feature | Description | Relevance of this compound Chemistry |

| Cleavage Condition | Release of the synthesized molecule from the solid support. | Light-induced cleavage (photolysis) avoids harsh acidic (e.g., trifluoroacetic acid) or basic (e.g., piperidine) conditions, preserving the integrity of sensitive products. acs.orgresearchgate.net |

| Orthogonality | A protecting group strategy where different groups can be removed under distinct conditions without affecting others. | Photolabile linkers are orthogonal to most common protecting groups used in peptide synthesis (e.g., Fmoc, Boc), allowing for selective deprotection strategies. acs.orgdtu.dk |

| Application | Solid-Phase Peptide Synthesis (SPPS), Oligonucleotide Synthesis, Small Molecule Libraries. | Enables the synthesis of complex biomolecules and combinatorial libraries for drug discovery and diagnostics. google.commdpi.com |

| High-Density Arrays | Spatially addressable synthesis of thousands of compounds on a solid surface. | Photolithographic techniques use light to selectively deprotect spots on a surface, enabling the construction of high-density peptide or DNA microarrays. |

Use in "Caged Compounds" for Light-Controlled Molecular Release in Chemical Systems

"Caged compounds" are biologically active molecules that have been temporarily inactivated by covalent modification with a photoremovable protecting group (PPG). nih.govresearchgate.net The ortho-nitrobenzyl moiety, the core of this compound, is one of the most widely used caging groups. mdpi.com Irradiation with light of a specific wavelength cleaves the protecting group, releasing the active molecule with high spatial and temporal precision. nih.govnih.gov This technique allows researchers to initiate biological processes on demand, effectively creating a "concentration jump" of a signaling molecule or substrate at a desired time and location. nih.gov

The process of "uncaging" has been applied to a vast range of small molecules and biomolecules, including:

Neurotransmitters: Caged versions of glutamate, GABA, and glycine (B1666218) have been used to study synaptic transmission and map neural circuits with high precision. researchgate.net

Nucleotides: Light-induced release of ATP or cAMP was one of the first demonstrations of the caging technique, enabling studies of energy metabolism and signal transduction. nih.govnih.gov

Ions: Caged calcium (Ca²⁺) allows for the investigation of calcium signaling pathways in cellular processes like muscle contraction and fertilization. nih.gov

Peptides and Proteins: By caging a critical amino acid side chain or the peptide backbone, the function of a peptide or protein can be switched on with light. researchgate.net

The choice of the specific ortho-nitrobenzyl derivative allows for fine-tuning of the photophysical properties, such as the absorption wavelength, quantum yield of uncaging, and release kinetics, to suit the specific biological experiment. acs.org

| Caged Molecule Type | Example | Application Area | Reference |

| Nucleotides | ATP, cAMP | Cell signaling, energy metabolism | nih.govnih.gov |

| Neurotransmitters | Glutamate, GABA | Neuroscience, receptor mapping | researchgate.net |

| Ions | Calcium (Ca²⁺) | Intracellular signaling pathways | nih.gov |

| Peptides | Speract | Receptor activation studies | researchgate.net |

Principles of Spatiotemporal Control in Chemical Reactions Using PPGs

The fundamental advantage of using photolabile protecting groups like those derived from this compound is the ability to exert precise spatiotemporal control over chemical and biological processes. acs.orgwikipedia.org Light acts as a non-invasive reagent that can be delivered with high precision, a feature not possible with conventional chemical reagents that diffuse throughout a system. nih.govnih.gov

Temporal Control: This refers to the ability to control when a reaction or process is initiated. The release of the active molecule occurs only upon irradiation. By controlling the timing and duration of the light pulse, researchers can study the kinetics of fast biological processes, such as the opening of ion channels or the activation of enzymes, on timescales ranging from microseconds to minutes. researchgate.netacs.org

Spatial Control: This refers to the ability to control where a reaction takes place. Modern microscopy techniques allow a beam of light to be focused onto a very small area, such as a single cell, a subcellular organelle, or even a single synapse. nih.govnih.gov This allows for the localized release of a caged compound, triggering a biological response only in the illuminated region while leaving surrounding areas unaffected. This level of spatial resolution is crucial for understanding complex biological systems where signaling is highly localized. acs.org

Integration into Novel Chemical Systems and Materials Science

The photocleavable nature of the ortho-nitrobenzyl group has been extended beyond caging and solid-phase synthesis to the field of materials science, enabling the creation of photoresponsive or "smart" materials. By incorporating this functionality into polymers and other materials, their properties can be altered by exposure to light.

Key applications in materials science include:

Photodegradable Hydrogels: Hydrogels are cross-linked polymer networks that can absorb large amounts of water. By using a cross-linker based on the ortho-nitrobenzyl structure, the network can be broken down upon irradiation. This has significant applications in tissue engineering and drug delivery, where a scaffold or drug carrier can be designed to degrade and release its contents on demand with light.

Photoresist Technology and Surface Patterning: The ortho-nitrobenzyl group can be incorporated as a side chain in a polymer. Upon irradiation, the cleavage of this group can change the solubility of the polymer film. This principle is used in photolithography to create patterned surfaces for microelectronics and biosensors.

Light-Controlled Self-Assembly: In supramolecular chemistry, ortho-nitrobenzyl groups can be used to temporarily block a functional group responsible for self-assembly (e.g., a hydrogen-bonding motif). Photochemical deprotection can then initiate the self-assembly of molecules into larger, ordered structures like nanoparticles or nanofibers.

These applications demonstrate the versatility of the ortho-nitrobenzyl photochemistry, allowing for the translation of molecular-level photocleavage into macroscopic changes in material properties.

Future Directions and Emerging Research Areas

Exploration of Novel and Sustainable Synthetic Pathways

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For (2-Methoxy-6-nitrophenyl)methanol and its derivatives, a primary area of future research will be the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods often rely on harsh conditions or hazardous reagents. The exploration of novel pathways aims to mitigate these drawbacks.

Future research will likely focus on methods such as microwave-assisted synthesis and the use of eco-friendly catalysts. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase yields, and often enable the use of greener solvents like ethanol (B145695) or even water researchgate.net. The application of MAOS to the synthesis of nitroaromatic compounds is an active area of research and could provide a more sustainable route to this compound researchgate.net.

Furthermore, the development and application of novel catalytic systems are paramount. This includes the use of solid-supported catalysts that can be easily recovered and reused, minimizing waste. Research into biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, also represents a significant frontier for producing complex molecules like this compound sustainably.

| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Findings in Related Systems |

| Microwave-Assisted Synthesis | Reduced reaction time, improved energy efficiency, potential for solvent reduction. | Optimization of reaction parameters (temperature, time, power) for the nitration and functionalization of methoxy (B1213986) benzyl (B1604629) precursors. | Efficient synthesis of various heterocyclic compounds and Schiff bases has been demonstrated using microwave irradiation. researchgate.net |

| Green Catalysis | Use of non-toxic, recyclable catalysts (e.g., solid acids, zeolites), milder reaction conditions. | Development of solid acid catalysts for regioselective nitration or L-ascorbic acid as a green acid catalyst. | L-ascorbic acid has been used as a green catalyst in the synthesis of thiophene-clubbed pyrazole-1,2,3-triazole hybrids. researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control; precise control over reaction parameters. | Designing continuous flow reactors for the multi-step synthesis of the target molecule, minimizing handling of hazardous intermediates. | Flow chemistry is increasingly adopted for nitration reactions to improve safety and consistency. |

| Biocatalysis | High selectivity (regio-, stereo-, enantio-), mild reaction conditions (aqueous media, room temp), biodegradable catalysts (enzymes). | Screening for or engineering of enzymes (e.g., oxidoreductases, nitrating enzymes) for key synthetic steps. | While specific enzymes for this synthesis are not established, the broader field of biocatalysis is rapidly expanding for fine chemical production. |

Advanced Mechanistic Investigations of Photochemical and Mechanochemical Processes

Photochemical Processes: The 2-nitrobenzyl moiety is a classic photoremovable protecting group, and its photochemical behavior is of significant interest. Upon irradiation with UV light, these compounds undergo an intramolecular rearrangement to release a protected substrate. While the general mechanism involving an aci-nitro intermediate is known, advanced investigations are needed to fully understand the intricate details for the this compound system. nih.govscispace.com

Future research will employ ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy, to observe the initial photochemical events on their natural timescale. scispace.com These studies can elucidate the precise lifetimes and decay pathways of key intermediates, including the initially formed excited states and the subsequent aci-nitro species. A detailed mechanistic study found that for related 2-nitrobenzyl ethers, the decay of the aci-nitro transient leads to the formation of cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, which were identified as crucial intermediates preceding substrate release. nih.gov Understanding how the ortho-methoxy group in this compound influences the stability and reactivity of these intermediates is a key question that remains to be answered.

Mechanochemical Processes: Mechanochemistry, where mechanical force is used to induce chemical reactions, offers a solvent-free or solvent-minimized alternative to traditional solution-phase synthesis. cardiff.ac.uknih.gov The application of mechanochemical methods to the synthesis and transformations of this compound is a virtually unexplored and highly promising research area. Future studies could investigate the solid-state synthesis of this compound via ball milling, which could lead to different polymorphs or improved reaction efficiencies. sci-hub.se

Advanced mechanistic investigations in this area would involve in situ monitoring techniques, such as Raman spectroscopy and solid-state NMR, to track the reaction progress inside the milling vessel. cardiff.ac.uk These studies could reveal unique reaction pathways and intermediates that are not accessible in solution, potentially leading to the discovery of novel reactivity and products. Comparing the outcomes of mechanochemical processes with traditional methods could highlight the unique advantages of this sustainable technique. researchgate.net

| Process Type | Key Intermediates/States | Advanced Investigative Techniques | Research Goals |

| Photochemical | Excited singlet/triplet states, aci-nitro anion, cyclic isoxazolol derivatives, nitrosoketone byproduct. | Femtosecond Transient Absorption, Time-Resolved IR/Raman Spectroscopy, Quantum Yield Measurements. | Elucidate the complete reaction coordinate, determine rate constants of intermediate steps, understand the influence of the methoxy group on quantum efficiency and byproduct formation. nih.govscispace.com |

| Mechanochemical | High-energy crystalline defects, amorphous phases, unique solid-state intermediates. | In situ Raman/X-ray Diffraction (XRD) Monitoring, Solid-State NMR, Atomic Force Microscopy (AFM). | Uncover solvent-free reaction mechanisms, identify unique solid-state reactivity, and explore the synthesis of novel polymorphs or co-crystals. cardiff.ac.uksci-hub.se |

Development of Next-Generation Photocleavable Systems for Chemical Applications

Building on a deeper mechanistic understanding, a major future direction is the rational design of new and improved photoremovable protecting groups (PPGs), or "caged compounds," based on the this compound scaffold. psu.edu While classic 2-nitrobenzyl cages are effective, they have limitations, such as low quantum yields of release and the generation of strongly absorbing nitroso photoproducts that can interfere with the photoreaction or be toxic in biological contexts. scispace.com

Research will focus on modifying the core structure to enhance its properties. Key goals include:

Increasing the Quantum Yield: Fine-tuning the electronic properties of the aromatic ring, for instance, by adding further electron-donating groups, to improve the efficiency of the photochemical release process. researchgate.net

Red-Shifting the Absorption Spectrum: Modifying the chromophore to absorb light at longer, less energetic wavelengths (e.g., near-visible or infrared). This is particularly crucial for biological applications to minimize photodamage to living cells and tissues and to enable deeper tissue penetration. acs.org

Accelerating Release Kinetics: Designing the system so that the chemical steps following the initial photoreaction occur more rapidly, allowing for the "instantaneous" release of a protected molecule upon a light pulse.

Improving Two-Photon Absorption (2PA) Cross-Sections: For applications requiring high spatial resolution, such as in neurobiology or 3D microfabrication, developing cages that can be efficiently cleaved by the simultaneous absorption of two lower-energy photons is a major goal. nih.gov

This compound serves as an excellent starting point for such developments, with its methoxy group already providing electronic perturbation that can be further exploited and optimized.

Expansion of Applications in Advanced Organic Synthesis and Materials Science

Beyond its role in photocleavable systems, this compound and its derivatives are poised for expanded applications as versatile building blocks.

In Advanced Organic Synthesis: The compound can serve as a precursor for a variety of complex molecules. The nitro group can be reduced to an amine, which can then participate in a wide range of coupling reactions to build heterocyclic scaffolds of medicinal interest. rsc.orglookchem.comnih.gov The benzyl alcohol moiety can be oxidized to an aldehyde for use in condensation reactions or converted to a leaving group for nucleophilic substitution. Future research will likely see this building block used in the total synthesis of natural products or in the construction of combinatorial libraries for drug discovery.

In Materials Science: The incorporation of the this compound unit into polymers or supramolecular assemblies is a compelling avenue for creating new functional materials. Its photochemical properties could be harnessed to create photoresponsive materials, such as:

Photo-degradable Polymers: Materials that break down into smaller molecules upon exposure to light, with applications in drug delivery, tissue engineering, or environmentally friendly plastics.

Photo-patternable Surfaces: Surfaces whose chemical or physical properties (e.g., wettability) can be altered in specific regions by a focused light source, useful for creating microfluidic devices or cell culture platforms.

OLEDs and Electronic Materials: The nitroaromatic system suggests potential use in organic light-emitting diodes (OLEDs) or other organic electronic devices, an area where related compounds have already been considered. vulcanchem.com

Synergistic Integration of Experimental and Computational Methodologies

Progress in all the aforementioned areas will be significantly accelerated by the tight integration of experimental work with advanced computational modeling. researchgate.net Computational chemistry, particularly using methods like Density Functional Theory (DFT), can provide profound insights that guide experimental design.

This synergistic approach can be applied to:

Predicting Reaction Pathways: Modeling potential synthetic routes to identify the most energetically favorable and, therefore, most likely to succeed, saving significant laboratory time and resources.

Understanding Mechanisms: Calculating the structures and energies of transient intermediates and transition states in both photochemical and mechanochemical reactions to build a complete picture of the reaction mechanism. researchgate.net

Designing Novel Systems: Using computational screening to predict the photophysical properties (e.g., absorption spectra, quantum yields) of hypothetical new photocleavable groups before they are synthesized. researchgate.net This allows researchers to focus on the most promising candidates.

Modeling Material Properties: Simulating how the incorporation of the this compound unit would affect the bulk properties of a polymer or crystal, guiding the design of new materials.

The feedback loop between computational prediction and experimental validation is a powerful paradigm that will undoubtedly be at the heart of future research on this compound and its derivatives, driving innovation and discovery in the chemical sciences.

Q & A

Q. What are the key physicochemical properties of (2-Methoxy-6-nitrophenyl)methanol relevant to experimental handling?

The compound (CAS 19689-87-3) has a molecular formula of C₈H₉NO₄ and a molecular weight of 183.16 g/mol. Its density is predicted to be 1.316±0.06 g/cm³, and the boiling point is estimated at 327.3±27.0 °C under standard conditions . These properties inform solvent selection (e.g., high-boiling solvents like DMF for reactions) and storage considerations (e.g., desiccated environments due to hygroscopicity).

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

A typical route involves nitration of a methoxy-substituted benzyl alcohol precursor. For example:

Start with 2-methoxybenzyl alcohol.

Nitrate selectively at the 6-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Alternative approaches may use protective groups (e.g., acetyl for the alcohol) to direct nitration regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR (DMSO-d₆) reveals methoxy (~δ 3.8 ppm), aromatic protons (split into doublets due to nitro group), and hydroxyl protons (broad, δ ~5.5 ppm).

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 184.1, with fragmentation patterns confirming nitro and methoxy substituents .

- IR : Strong O-H stretch (~3200 cm⁻¹), nitro symmetric/asymmetric stretches (~1520 and 1340 cm⁻¹), and C-O (methoxy) at ~1250 cm⁻¹.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While toxicity data are limited, general precautions include:

- Use fume hoods to avoid inhalation of dust/aerosols (P261).

- Wear nitrile gloves and eye protection (P262).

- Avoid environmental release due to potential persistence of nitroaromatics .

Advanced Research Questions

Q. How can crystallization challenges be addressed for this compound during structural elucidation?

The nitro and hydroxyl groups create polarity, complicating crystal growth. Strategies:

Q. What strategies resolve conflicting data in NMR and mass spectrometry analyses?

- Contradiction Example : A missing hydroxyl peak in ¹H NMR (due to exchange broadening) vs. ESI-MS [M+H]⁺ confirmation.

- Resolution : Use deuterated DMSO to slow proton exchange. Compare with ¹³C NMR (quaternary carbons near nitro group at δ ~148 ppm) .

- Validation : Isotopic labeling (e.g., deuterated methanol in synthesis) can isolate spectral overlaps .

Q. How can computational chemistry predict the reactivity of this compound in synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilic Substitution : Nitro groups direct further reactions to meta positions.

- Reduction Pathways : Predict reduction of nitro to amine using LiAlH₄ versus catalytic hydrogenation (e.g., Pd/C, H₂).

- Solvent Effects : Polarizable continuum models (PCM) optimize solvent selection for reactions .

Q. What role does the nitro group play in the electronic properties of this compound?

The nitro group is a strong electron-withdrawing moiety, which:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.